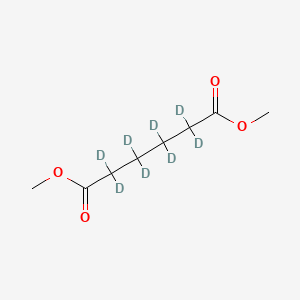

Dimethyl adipate-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14O4 |

|---|---|

Molekulargewicht |

182.24 g/mol |

IUPAC-Name |

dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 |

InChI-Schlüssel |

UDSFAEKRVUSQDD-SQUIKQQTSA-N |

Isomerische SMILES |

[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

Kanonische SMILES |

COC(=O)CCCCC(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Dimethyl Adipate-d8

For researchers, scientists, and professionals in drug development, understanding the precise chemical and physical properties of isotopically labeled compounds is paramount for their effective application. Dimethyl adipate-d8, the deuterium-labeled analog of dimethyl adipate, serves as a crucial internal standard in quantitative analytical methodologies such as mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis, and visualizations of its application in experimental workflows.

Core Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, the physical properties of its non-deuterated counterpart, Dimethyl adipate, are well-characterized and provide a close approximation. The primary difference will be in the molecular weight due to the presence of eight deuterium atoms.

| Property | This compound | Dimethyl Adipate |

| CAS Number | 52089-64-2[1][2] | 627-93-0[3][4] |

| Molecular Formula | C₈H₆D₈O₄[2] | C₈H₁₄O₄[4][5] |

| Molecular Weight | 182.24 g/mol [2] | 174.19 g/mol [4][5] |

| Appearance | - | Colorless liquid[3][5] |

| Melting Point | - | 8-11 °C[3][4][6] |

| Boiling Point | - | 109-110 °C at 14 mmHg[3][4][6] |

| Density | - | 1.062 g/mL at 20 °C[6] |

| Refractive Index | - | 1.427-1.429 at 20 °C[3][4][6] |

| Flash Point | - | 107-110 °C[3][4] |

| Solubility | - | Soluble in alcohol and ether; sparingly soluble in water.[3][6] |

| Vapor Pressure | - | 0.06 mmHg at 20 °C |

Applications in Research

This compound is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes of hydrogen allows it to be used as a tracer to quantify the non-deuterated analogue in various stages of the drug development process.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs, making deuterated standards essential for accurate quantification.[1]

Experimental Protocols

General Procedure for Fischer Esterification of Adipic Acid:

-

Reaction Setup: To a solution of adipic acid (1.0 equivalent) in methanol (which also serves as the solvent), a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.3 equivalents), is slowly added.[7]

-

Reflux: The resulting mixture is heated to reflux and stirred for a period of time (e.g., 2 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[7]

-

Workup:

-

The excess methanol is removed under reduced pressure.

-

The crude product is then poured into crushed ice and extracted with an organic solvent like dichloromethane.[7]

-

The combined organic layers are washed with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[7]

-

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude dimethyl adipate.[7] Further purification can be achieved by distillation under reduced pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of dimethyl adipate, which is analogous to the synthesis of its deuterated form.

Application as an Internal Standard

This diagram outlines the logical workflow of using this compound as an internal standard in a quantitative mass spectrometry experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemcd.com [chemcd.com]

- 3. dimethyl adipate, 627-93-0 [thegoodscentscompany.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl adipate | 627-93-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of Deuterated Dimethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated dimethyl adipate, a valuable isotopically labeled compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document outlines the primary synthetic strategies, details experimental protocols for the preparation of deuterated precursors, and discusses the analytical methods crucial for verifying the final product's identity and isotopic enrichment.

Introduction

Deuterium-labeled compounds are powerful tools in drug discovery and development. The replacement of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule, leading to significant changes in its metabolic fate. This "kinetic isotope effect" can slow down metabolism at specific sites, potentially improving a drug's pharmacokinetic profile. Furthermore, the distinct mass of deuterium makes these compounds ideal tracers and internal standards for highly sensitive analytical techniques like mass spectrometry. Dimethyl adipate, as a simple diester, serves as a fundamental building block and a model compound for studying ester metabolism and stability. Its deuterated analogue, therefore, is of significant interest to researchers in these fields.

Synthetic Strategies

The most direct and common approach to synthesizing deuterated dimethyl adipate involves the esterification of a deuterated adipic acid precursor with a deuterated methanol. This strategy ensures the highest possible level of deuterium incorporation into the final molecule. The primary isotopologues of interest are dimethyl adipate-d10 (where the adipoyl moiety is fully deuterated) and fully deuterated dimethyl adipate-d14 (where both the adipoyl and methyl groups are deuterated).

The general synthetic pathway can be visualized as a two-step process:

-

Synthesis of Deuterated Precursors: This involves the preparation of deuterated adipic acid and/or deuterated methanol.

-

Esterification: The deuterated precursors are then reacted to form the final deuterated dimethyl adipate.

Caption: General workflow for the synthesis of deuterated dimethyl adipate.

Experimental Protocols

Synthesis of Deuterated Precursors

3.1.1. Adipic Acid-d10

While adipic acid-d10 is commercially available from various suppliers of isotopically labeled compounds, it can also be synthesized in the laboratory. A common method involves heterogeneous catalytic hydrogen-deuterium (H/D) exchange of adipic acid in heavy water (D₂O).

Experimental Protocol: Catalytic H/D Exchange of Adipic Acid

-

Catalyst Preparation: A platinum or palladium catalyst on a carbon support (e.g., 5% Pt/C or 10% Pd/C) is typically used. The catalyst should be pre-reduced under a stream of deuterium gas to ensure its activity.

-

Reaction Setup: In a high-pressure reactor, adipic acid is dissolved in an excess of heavy water (D₂O, 99.8 atom % D). The catalyst is then added to the solution.

-

Reaction Conditions: The reactor is purged with deuterium gas and then pressurized. The reaction mixture is heated and stirred vigorously to ensure efficient mixing and contact between the substrate, solvent, and catalyst. Typical conditions can range from 100-150 °C and 10-50 bar of D₂ pressure. The reaction is monitored over time for deuterium incorporation.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The D₂O is evaporated under reduced pressure, and the resulting deuterated adipic acid can be further purified by recrystallization from a suitable solvent (e.g., a mixture of D₂O and an organic solvent).

| Parameter | Value |

| Starting Material | Adipic Acid |

| Deuterium Source | Heavy Water (D₂O) |

| Catalyst | 5% Pt/C or 10% Pd/C |

| Temperature | 100-150 °C |

| Pressure | 10-50 bar D₂ |

| Typical Yield | >90% |

| Isotopic Purity | >98 atom % D |

Table 1: Typical reaction parameters for the synthesis of adipic acid-d10 via H/D exchange.

3.1.2. Methanol-d4

Methanol-d4 (CD₃OD) can be synthesized through various methods. One common industrial method is the catalytic hydrogenation of carbon monoxide or carbon dioxide with deuterium gas.

Experimental Protocol: Synthesis of Methanol-d4 from CO and D₂

-

Catalyst: A copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) catalyst is commonly employed for this synthesis.

-

Reaction Setup: A high-pressure flow reactor is used. A mixture of carbon monoxide and deuterium gas (syngas) is passed over the heated catalyst bed.

-

Reaction Conditions: The reaction is typically carried out at high pressures (50-100 atm) and elevated temperatures (200-300 °C). The ratio of D₂ to CO is a critical parameter to optimize for maximum conversion.

-

Product Collection and Purification: The product stream, containing methanol-d4, unreacted gases, and byproducts, is cooled to condense the methanol-d4. The crude product is then purified by fractional distillation to achieve high isotopic and chemical purity.

| Parameter | Value |

| Starting Materials | Carbon Monoxide (CO), Deuterium Gas (D₂) |

| Catalyst | Cu/ZnO/Al₂O₃ |

| Temperature | 200-300 °C |

| Pressure | 50-100 atm |

| Typical Yield | Variable, depends on process |

| Isotopic Purity | >99.5 atom % D |

Table 2: Typical reaction parameters for the synthesis of methanol-d4.

Esterification of Deuterated Precursors

The final step is the esterification of deuterated adipic acid with deuterated methanol. The Fischer-Speier esterification is a classic and effective method for this transformation.

Experimental Protocol: Fischer Esterification of Adipic Acid-d10 with Methanol-d4

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, adipic acid-d10 is dissolved in an excess of methanol-d4.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is carefully added to the reaction mixture. To maintain high isotopic purity, it is advisable to use deuterated sulfuric acid (D₂SO₄) if available.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the D₂O formed during the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol-d4 is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution (prepared with D₂O to minimize back-exchange) to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude deuterated dimethyl adipate.

-

Final Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final high-purity deuterated dimethyl adipate.

| Parameter | Value |

| Reactants | Adipic Acid-d10, Methanol-d4 |

| Catalyst | Sulfuric Acid (or D₂SO₄) |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Purification | Vacuum Distillation |

| Expected Yield | 80-95% |

| Expected Isotopic Purity | >98 atom % D |

Table 3: Typical reaction parameters for the Fischer esterification to produce deuterated dimethyl adipate.

Caption: Workflow for the Fischer esterification of deuterated precursors.

Characterization and Data Analysis

The successful synthesis and isotopic enrichment of deuterated dimethyl adipate must be confirmed through rigorous analytical techniques. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of the synthesized molecule and for determining the degree and position of deuteration.

-

¹H NMR: In a fully deuterated dimethyl adipate-d14, the proton NMR spectrum should show no signals corresponding to the adipoyl or methyl protons. The presence of any residual signals would indicate incomplete deuteration. For dimethyl adipate-d10, the spectrum would show a singlet corresponding to the six methyl protons, with the absence of signals from the adipoyl chain.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl and methylene carbons. The signals for deuterated carbons will be split into multiplets due to C-D coupling and will be significantly attenuated in intensity.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, providing a definitive confirmation of their presence and location.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of the deuterated compound and for quantifying the isotopic enrichment.

-

Molecular Ion Peak: The mass spectrum of deuterated dimethyl adipate will show a molecular ion peak corresponding to its increased mass due to the incorporated deuterium atoms. For example, the molecular weight of non-labeled dimethyl adipate (C₈H₁₄O₄) is approximately 174.19 g/mol . The fully deuterated analogue, dimethyl adipate-d14 (C₈D₁₄O₄), would have a molecular weight of approximately 188.28 g/mol .

-

Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the molecular ion peak. This allows for the calculation of the percentage of molecules that are fully deuterated versus those that have lower levels of deuterium incorporation. This data is crucial for determining the isotopic purity of the synthesized compound.[1][2]

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide structural information. The fragmentation of deuterated compounds may differ slightly from their non-deuterated counterparts, and these differences can be used to confirm the location of the deuterium labels.

| Analytical Technique | Expected Observation for Dimethyl Adipate-d14 | Purpose |

| ¹H NMR | Absence of signals for adipoyl and methyl protons | Confirm deuteration, assess isotopic purity |

| ¹³C NMR | Attenuated and split signals for deuterated carbons | Structural confirmation |

| ²H NMR | Signals corresponding to deuterium at expected positions | Direct detection of deuterium |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 188 | Confirm molecular weight |

| HRMS | Isotopic distribution centered around the fully deuterated mass | Quantify isotopic enrichment |

Table 4: Summary of analytical techniques for the characterization of deuterated dimethyl adipate.

Conclusion

The synthesis of deuterated dimethyl adipate is a valuable process for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. By employing a strategy that involves the synthesis of deuterated precursors followed by a robust esterification reaction, it is possible to produce highly enriched deuterated dimethyl adipate. Careful execution of the experimental protocols and thorough characterization using NMR and mass spectrometry are essential to ensure the quality and reliability of the final product for its intended applications. This guide provides the foundational knowledge and practical steps for the successful synthesis and analysis of this important isotopically labeled compound.

References

In-Depth Technical Guide to the Isotopic Enrichment of Dimethyl Adipate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Dimethyl adipate-d8, a deuterated internal standard crucial for quantitative analysis in various research and development applications. This document details the synthesis, purification, and analytical characterization of this compound, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to Isotopic Enrichment and this compound

Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element in a sample. In the context of drug development and metabolic research, stable isotope-labeled (SIL) compounds, such as this compound, serve as ideal internal standards for mass spectrometry-based quantification.[1] Their chemical behavior is nearly identical to their unlabeled counterparts, but their increased mass allows for clear differentiation in mass spectrometric analysis.[1] this compound is the deuterated isotopologue of Dimethyl adipate, where eight hydrogen atoms have been replaced by deuterium.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of a deuterated adipic acid precursor with deuterated methanol. This acid-catalyzed reaction is a well-established and cost-effective method for producing esters.[2]

Synthesis Pathway

The logical synthetic route to this compound involves a two-step process starting from the deuteration of adipic acid, followed by esterification.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Esterification of Adipic Acid-d10

This protocol is an adaptation of the general Fischer esterification procedure for dicarboxylic acids.

Materials:

-

Adipic acid-d10

-

Methanol-d4 (CD3OD)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Adipic acid-d10 and an excess of Methanol-d4.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the product into dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data

The isotopic enrichment and chemical purity of synthesized this compound are critical parameters. The following table summarizes typical quantitative data for commercially available standards.

| Parameter | Typical Value | Method of Analysis |

| Isotopic Enrichment (Atom % D) | > 98% | GC-MS, ¹H NMR, ²H NMR |

| Chemical Purity | > 99% | GC-FID, ¹H NMR |

| Yield (from Adipic Acid-d10) | Variable (typically > 80%) | Gravimetric |

Analytical Characterization

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the identity, purity, and isotopic enrichment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A nonpolar stationary phase column, such as a polydimethylsiloxane phase (e.g., DB-1ms or HP-5ms), is often suitable for separating deuterated and non-deuterated compounds.[3]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Analysis: The isotopic enrichment is calculated by comparing the relative intensities of the mass isotopologue peaks in the mass spectrum.

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium labeling and quantifying the isotopic enrichment.[4]

Experimental Protocol: NMR Analysis

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃) for ¹H NMR; Chloroform (CHCl₃) for ²H NMR.

-

¹H NMR: The isotopic enrichment can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at an unlabeled position (if any) or an internal standard.

-

²H NMR: A quantitative ²H NMR spectrum will show signals corresponding to the deuterium atoms, and their integrals can be used to determine the relative abundance of deuterium at different sites.[4]

Caption: Logical workflow for NMR-based isotopic enrichment determination.

Conclusion

The successful isotopic enrichment of this compound is a critical process for the generation of high-quality internal standards for quantitative analytical studies. The synthesis via Fischer esterification of deuterated precursors is a robust method, and rigorous analytical characterization using GC-MS and NMR spectroscopy is essential to ensure the high isotopic and chemical purity required for its application in regulated environments. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to confidently produce and analyze this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]

- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl adipate-d8 CAS number

An In-depth Technical Guide to Dimethyl Adipate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope of Dimethyl adipate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its technical properties, synthesis, and applications as an analytical standard.

Core Identification

This compound is the deuterium-labeled form of Dimethyl adipate.[1] Its Chemical Abstracts Service (CAS) registry number is 52089-64-2 .[1][2][3][4] It is also known by the synonym Dimethyl hexanedioate-d8.[3]

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analogue are summarized below. The properties of the non-deuterated form are often used as a close approximation in the absence of specific data for the deuterated compound.

| Property | This compound | Dimethyl adipate (non-deuterated) |

| CAS Number | 52089-64-2[1][2][3][4] | 627-93-0[5][6] |

| Molecular Formula | C₈H₆D₈O₄ | C₈H₁₄O₄[6] |

| Molecular Weight | 182.24 g/mol (calculated) | 174.19 g/mol [6][7] |

| Appearance | Colorless to light yellow liquid[1][2][4] | Colorless liquid[7][8] |

| Purity | ≥98.0%[1][2][4] | ≥99% |

| Density | Not specified | 1.062 g/mL at 20 °C[9] |

| Boiling Point | Not specified | 109-110 °C at 14 mmHg[5][9] |

| Melting Point | Not specified | 8 °C[5][9] |

| Flash Point | Not specified | 110 °C (230 °F) - closed cup |

| Refractive Index | Not specified | n20/D 1.428[9] |

| Solubility | Not specified | Miscible with alcohols and ether; immiscible with water[9] |

| Vapor Pressure | Not specified | 0.06 mmHg at 20 °C |

Synthesis and Production

The standard industrial synthesis of Dimethyl adipate involves the esterification of adipic acid with methanol.[10] Alternative routes include the conversion of cyclopentanone with dimethyl carbonate over solid base catalysts.[11][12] For the synthesis of this compound, a deuterated starting material, such as adipic acid-d8 or methanol-d4, would be required.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Dimethyl adipate via esterification.

Caption: General workflow for Dimethyl Adipate synthesis.

Experimental Protocol: Synthesis via Esterification

A representative protocol for synthesizing Dimethyl adipate involves the lipase-catalyzed esterification of adipic acid and methanol.

Materials:

-

Adipic acid (730 mg, 5 mmol)

-

Methanol (10 ml)

-

Immobilized Candida antarctica lipase B

Procedure:

-

Combine adipic acid and methanol in a suitable reaction vessel.

-

Add the immobilized lipase to the mixture.

-

Maintain the reaction under appropriate temperature and mixing conditions until completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, separate the enzyme catalyst from the reaction mixture via filtration.

-

Purify the resulting Dimethyl adipate, typically through distillation, to remove excess methanol and any byproducts.

(Note: This protocol yielded 9% Dimethyl adipate and is based on the synthesis of the non-deuterated compound)[13].

Applications in Research and Drug Development

This compound is primarily used as a tracer and an internal standard for quantitative analysis.[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify molecules during pharmacokinetic and metabolic studies.[1]

Its utility lies in its chemical identity being nearly identical to the non-deuterated form, but with a distinct, higher mass. This allows it to be distinguished by mass spectrometry (MS) while co-eluting with the analyte of interest in chromatography.

Workflow: Use as an Internal Standard in LC-MS

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Caption: Workflow for using this compound in LC-MS.

Toxicology and Safety Information

Summary of Key Toxicology Studies on Dimethyl Adipate (as part of DBE blends)

| Study Type | Species | Exposure Route | Key Findings |

| Subchronic Inhalation | Rat | Inhalation (90 days) | Olfactory epithelial toxicity observed at concentrations of 20, 76, and 390 mg/m³.[14] |

| Reproductive Effects | Rat | Inhalation | No treatment-related effects on fertility or viability indices up to 1000 mg/m³. Decreased pup weight gain at the highest dose.[14] |

| Developmental Toxicity | Rat | Gavage | A No Observable Effect Level (NOEL) was established at 0.06 ml/kg. Increased fetal skeletal abnormalities were seen at 0.18 ml/kg and above.[14] |

Experimental Protocol: Subchronic Inhalation Study

The following provides a generalized methodology based on subchronic inhalation studies performed on DBE blends.[14]

Objective: To assess the toxicity of repeated inhalation exposure to Dimethyl Adipate as part of a DBE blend.

Test Animals: Male and female Crl:CD/BR rats.[14]

Methodology:

-

Exposure Groups: Animals were divided into multiple groups, including a control group (air only) and several test groups exposed to different concentrations of the DBE vapor (e.g., 20, 76, and 390 mg/m³).[14]

-

Exposure Regimen: Animals were exposed for six hours per day, five days a week, for a total duration of approximately 90 days.[14]

-

Monitoring: Throughout the study, animals were monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Post-Exposure: A subset of animals from each group was kept for a recovery period (e.g., six weeks) post-exposure to assess the reversibility of any observed effects.[14]

-

Terminal Procedures: At the end of the exposure or recovery period, animals were euthanized. A complete necropsy was performed, and organs were weighed. Tissues, with a particular focus on the nasal passages and respiratory tract, were collected for histopathological examination.[14]

Logical Flow: Toxicity Assessment

This diagram outlines the logical steps in a typical toxicology assessment program for a chemical like Dimethyl Adipate.

Caption: Logical flow for chemical toxicology assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemcd.com [chemcd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Dimethyl adipate [chembk.com]

- 10. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Cornerstone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

An in-depth exploration of the principles, applications, and methodologies for leveraging deuterated internal standards in scientific research and drug development.

In the precise world of quantitative analysis, particularly within the pharmaceutical and life sciences, the accuracy and reliability of measurements are paramount. This technical guide delves into the fundamental role of deuterated internal standards in achieving robust and reproducible analytical data. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles, experimental protocols, and comparative performance data that underscore the importance of these powerful analytical tools.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium (²H or D). This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte of interest but with a different molecular weight. This key difference allows it to be distinguished by a mass spectrometer, while its chemical similarity ensures it behaves nearly identically to the analyte throughout the analytical process.

The primary function of a deuterated internal standard is to correct for variability that can be introduced at various stages of an analytical workflow. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample at the outset of the sample preparation process, any subsequent loss of the analyte will be mirrored by a proportional loss of the internal standard. This ratiometric approach effectively normalizes for variations in sample extraction, handling, and injection volume.

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is critical because it ensures both compounds are subjected to the same analytical conditions, including potential matrix effects.

-

Similar Ionization Efficiency: In the ion source of a mass spectrometer, the deuterated standard and the analyte ionize with very similar efficiency. This is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.

-

Enhanced Accuracy and Precision: The use of deuterated internal standards significantly improves the accuracy and precision of quantitative methods compared to using structural analogs or no internal standard at all.

Data Presentation: Comparative Performance

The superiority of deuterated internal standards is evident when comparing their performance against other types of internal standards, such as structural analogs. The following tables summarize data from various studies, highlighting the improvements in precision and recovery.

Table 1: Precision of Immunosuppressant Quantification

| Analyte | Internal Standard Type | Concentration Level | Coefficient of Variation (CV%) |

| Sirolimus | Deuterated (SIR-d3) | Low | 2.7% |

| Medium | 3.5% | ||

| High | 5.7% | ||

| Structural Analog (DMR) | Low | 7.6% | |

| Medium | 8.9% | ||

| High | 9.7% |

Table 2: Recovery of Lapatinib from Cancer Patient Plasma

| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |

| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |

| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |

*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards in quantitative analysis. Below are generalized methodologies for common analytical techniques.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

-

Preparation of Standards and Samples:

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto an appropriate LC column.

-

Use a mobile phase gradient to separate the analyte and internal standard from other matrix components.

-

-

Mass Spectrometry:

-

Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard.

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

GC-MS Method for Quantification of a Volatile Organic Compound (VOC) in Water

This protocol outlines a general procedure for the analysis of a volatile organic compound in a water sample using a purge and trap system with GC-MS.

-

Sample Preparation and Purge and Trap:

-

To a 5 mL purge tube, add 5 mL of the water sample.

-

Add a precise volume of the deuterated internal standard stock solution to achieve the desired final concentration.

-

Place the purge tube in the purge and trap autosampler.

-

Purge: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a

-

In-Depth Technical Guide to the Physicochemical Properties of Dimethyl Adipate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Dimethyl adipate-d8. Given the limited availability of experimental data for this specific deuterated isotopologue, this guide also includes data for the non-deuterated form, Dimethyl adipate, as a close approximation. It is important to note that while the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts, minor differences in properties such as boiling point and density may exist.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. For properties where no experimental data for the deuterated form is available, the corresponding data for Dimethyl adipate is provided as a reliable estimate.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆D₈O₄ | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Physicochemical Properties of Dimethyl Adipate (as an approximation for this compound)

| Property | Value | Source |

| CAS Number | 627-93-0 | [2][3] |

| Molecular Formula | C₈H₁₄O₄ | [2][3] |

| Molecular Weight | 174.19 g/mol | [2][3][4] |

| Boiling Point | 109-110 °C at 14 mmHg | [2][3][4] |

| 228.2-230 °F at 14 mmHg | [2][4] | |

| Melting Point | 8 °C | [3] |

| Density | 1.062 g/mL at 20 °C | [3] |

| Solubility | Soluble in alcohol and ether. Sparingly soluble in water. | [4][5] |

| Flash Point | 107 °C (225 °F) | [6][7] |

| Refractive Index | 1.428 at 20 °C | [4] |

Experimental Protocols

Protocol for Boiling Point Determination (Micro-method)

This protocol outlines a general procedure for determining the boiling point of a small sample of a liquid ester like this compound.

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed into a small-diameter test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a heating block or an oil bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Boiling Point Determination: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for confirming the identity and isotopic purity of deuterated compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of the deuterated compound will show a characteristic molecular ion peak corresponding to its higher molecular weight compared to the non-deuterated analog. The fragmentation pattern can be used to confirm the structure and the location of the deuterium labels.

Protocol for Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of deuterium atoms within the molecule.

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable non-deuterated solvent (to avoid solvent signals in the deuterium spectrum).

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of non-deuterated Dimethyl adipate, indicates the positions of deuterium substitution.

-

²H NMR Spectroscopy: A deuterium NMR spectrum is acquired. This spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of deuteration.

-

Data Analysis: The chemical shifts and integration values from both ¹H and ²H NMR spectra are analyzed to confirm the structure and determine the degree of deuteration at each site.

Visualizations

The following diagrams illustrate key workflows relevant to the synthesis, characterization, and application of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Workflow for using this compound as an internal standard in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Dimethyl adipate | 627-93-0 [amp.chemicalbook.com]

- 4. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. dimethyl adipate, 627-93-0 [thegoodscentscompany.com]

- 7. Dimethyl adipate - Wikipedia [en.wikipedia.org]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a pinnacle of analytical chemistry, offering unparalleled accuracy and precision in the quantification of a wide array of analytes. Its robustness against sample loss and matrix effects makes it an indispensable tool in fields ranging from pharmaceutical development and clinical diagnostics to proteomics and metabolomics. This technical guide delves into the core principles of IDMS, provides detailed experimental protocols, and showcases its application in critical areas of research and drug development, supported by quantitative data and visual workflows.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard or "spike," to a sample.[1] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The fundamental principle of IDMS is that the native analyte and the isotopic standard behave identically during sample preparation, extraction, and analysis.[1] Therefore, any losses of the analyte during these steps will be accompanied by a proportional loss of the isotopic standard. By measuring the ratio of the signal from the native analyte to that of the isotopic standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy, irrespective of sample recovery.[1]

The core of IDMS lies in the following key steps:

-

Spiking: A precisely known amount of the isotopically labeled internal standard is added to a known amount of the sample.

-

Equilibration: The sample and the spike are thoroughly mixed to ensure isotopic homogeneity.

-

Sample Preparation: The analyte and the internal standard are co-purified from the sample matrix. This step does not need to be quantitative.

-

Mass Spectrometric Analysis: The ratio of the isotopes of the analyte is measured.

-

Quantification: The concentration of the analyte is calculated from the measured isotope ratio and the known amount of the added spike.

This approach effectively corrects for variations in sample extraction efficiency and matrix effects that can plague other quantitative methods.

Experimental Protocols

The success of an IDMS experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for the quantification of a small molecule drug and a therapeutic protein, representing common applications in drug development.

Protocol 1: Quantification of a Small Molecule Drug in Plasma by LC-IDMS/MS

This protocol is adapted for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma.

1. Materials and Reagents:

-

Human plasma (K2EDTA)

-

DrugX analytical standard

-

Isotopically labeled DrugX (e.g., DrugX-d4) as the internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of DrugX (1 mg/mL) in MeOH.

-

Prepare a stock solution of DrugX-d4 (1 mg/mL) in MeOH.

-

Prepare working solutions of DrugX by serial dilution of the stock solution with 50:50 ACN:Water to create calibration standards.

-

Prepare a working solution of DrugX-d4 (1 µg/mL) in 50:50 ACN:Water.

-

Prepare calibration standards and QCs by spiking appropriate amounts of the DrugX working solutions into blank human plasma.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the DrugX-d4 working solution (1 µg/mL).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% FA in water and vortex.

-

Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% MeOH in water.

-

Elute the analyte and IS with 1 mL of ACN.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for DrugX and DrugX-d4.

Protocol 2: Quantification of a Therapeutic Monoclonal Antibody (mAb) in Serum by LC-IDMS/MS

This protocol outlines a bottom-up approach for the quantification of a therapeutic mAb in serum.

1. Materials and Reagents:

-

Human serum

-

Therapeutic mAb analytical standard

-

Isotopically labeled mAb as the internal standard (IS)

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin, sequencing grade

-

Formic acid (FA), LC-MS grade

-

Acetonitrile (ACN), HPLC grade

-

Water, LC-MS grade

2. Sample Preparation (In-solution Digestion):

-

To 50 µL of serum sample, add a known amount of the isotopically labeled mAb IS.

-

Add 50 µL of 100 mM Tris-HCl (pH 8.0) containing 8 M urea for denaturation.

-

Vortex and incubate at 37°C for 30 minutes.

-

Add 10 µL of 100 mM DTT for reduction and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add 10 µL of 200 mM IAM for alkylation. Incubate in the dark at room temperature for 30 minutes.

-

Dilute the sample with 500 µL of 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1 M.

-

Add trypsin at a 1:20 (w/w) ratio (trypsin:protein) and incubate at 37°C overnight.

-

Stop the digestion by adding 20 µL of 10% FA.

3. Peptide Cleanup (Solid Phase Extraction):

-

Use a C18 SPE cartridge, conditioned with ACN and equilibrated with 0.1% FA in water.

-

Load the digested sample.

-

Wash with 0.1% FA in water.

-

Elute the peptides with 50% ACN containing 0.1% FA.

-

Dry the eluate and reconstitute in the LC mobile phase.

4. LC-MS/MS Analysis:

-

LC System: Nano-flow UHPLC system

-

Column: C18 analytical column (e.g., 75 µm x 15 cm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A suitable gradient to separate the signature peptides (e.g., 2-40% B over 60 minutes).

-

Mass Spectrometer: High-resolution Orbitrap or Q-TOF mass spectrometer

-

Ionization Mode: Nano-electrospray ionization (nESI), positive

-

Detection: Targeted analysis of the precursor and fragment ions of the signature peptides from the therapeutic mAb and its labeled internal standard.

Applications in Drug Development and Research

IDMS is a cornerstone technique throughout the drug development pipeline, from discovery to clinical trials.

-

Pharmacokinetic (PK) Studies: IDMS is the gold standard for quantifying drug and metabolite concentrations in biological fluids (plasma, urine, etc.) over time.[2] This data is crucial for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). The high accuracy and precision of IDMS ensure reliable data for regulatory submissions.

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, TDM is essential to optimize dosage and minimize toxicity. IDMS provides the accuracy needed for precise dose adjustments.[1]

-

Metabolite Identification and Quantification: IDMS is used to identify and quantify drug metabolites, which is critical for understanding a drug's metabolic fate and potential for drug-drug interactions.[3]

-

Biomarker Validation: In clinical research, IDMS is used to validate and quantify biomarkers that can indicate disease progression or drug efficacy.

-

Quantitative Proteomics and Signaling Pathway Analysis: In systems biology, IDMS-based approaches, often using isotopically labeled synthetic peptides, are employed to quantify the absolute abundance of proteins and their post-translational modifications (PTMs) in complex biological samples. This allows for the precise measurement of changes in protein expression and PTMs within signaling pathways in response to drug treatment or disease. For example, IDMS can be used to quantify the phosphorylation of key proteins in a kinase signaling cascade, providing insights into the mechanism of action of kinase inhibitors.

Data Presentation

The following tables summarize typical quantitative data obtained from IDMS validation studies, demonstrating the high level of performance achievable with this technique.

Table 1: Validation Summary for the Quantification of a Small Molecule Drug in Human Plasma by LC-IDMS/MS

| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |

| Nominal Concentration | 5 | 50 | 500 |

| Mean Measured Concentration (n=6) | 4.9 | 51.2 | 495 |

| Accuracy (% Bias) | -2.0 | +2.4 | -1.0 |

| Precision (% CV) | 4.5 | 3.1 | 2.5 |

| Recovery (%) | 92.3 | 95.1 | 94.5 |

| Lower Limit of Quantification (LLOQ) | \multicolumn{3}{c | }{1 ng/mL} |

Table 2: Validation Data for the Quantification of a Therapeutic Monoclonal Antibody in Human Serum

| Parameter | LLOQ (µg/mL) | Low QC (µg/mL) | High QC (µg/mL) |

| Nominal Concentration | 5.00 | 15.0 | 800 |

| Mean Measured Concentration (n=5) | 4.85 | 15.6 | 790 |

| Accuracy (% Bias) | -3.0 | +4.0 | -1.25 |

| Intra-day Precision (% CV) | 8.5 | 5.2 | 3.8 |

| Inter-day Precision (% CV) | 10.2 | 6.8 | 4.5 |

Table 3: Example of an Uncertainty Budget for an IDMS Measurement

| Source of Uncertainty | Value | Standard Uncertainty | Relative Standard Uncertainty (%) |

| Mass of Sample | 1.0025 g | 0.0001 g | 0.01 |

| Mass of Spike Solution | 0.5012 g | 0.0001 g | 0.02 |

| Concentration of Spike | 10.05 µg/g | 0.02 µg/g | 0.20 |

| Isotope Ratio of Sample | 0.0152 | 0.0001 | 0.66 |

| Isotope Ratio of Spike | 98.5 | 0.1 | 0.10 |

| Isotope Ratio of Mixture | 1.254 | 0.005 | 0.40 |

| Combined Relative Standard Uncertainty | 0.80 | ||

| Expanded Uncertainty (k=2) | 1.60 |

Conclusion

Isotope Dilution Mass Spectrometry is a powerful and versatile technique that provides the highest level of accuracy and precision for quantitative analysis. Its ability to mitigate the challenges of sample loss and matrix effects makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core principles and implementing robust experimental protocols, IDMS can deliver reliable and defensible data that is critical for advancing scientific knowledge and bringing new therapies to patients.

References

- 1. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability in quantitative analysis is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for its high sensitivity and specificity. However, the accuracy of LC-MS data can be compromised by various factors, including sample preparation variability, matrix effects, and instrument drift. To mitigate these challenges, the use of an appropriate internal standard (IS) is crucial. Among the available options, stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, have emerged as the gold standard for robust and reliable quantification.[1][2]

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated standards in quantitative analysis. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their analytical data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass, allowing for its distinct detection by the mass spectrometer.[4][5] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[2] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte throughout the entire analytical process.[2]

The key advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can suppress or enhance the ionization of an analyte in the mass spectrometer. Since a deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[6]

-

Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated internal standard, introduced at the beginning of the process, undergoes the same losses as the analyte, ensuring the ratio of their signals remains constant.[7]

-

Improved Accuracy and Precision: By correcting for these sources of error, deuterated standards lead to analytical methods with significantly higher accuracy and precision, which is critical for making reliable decisions in drug development and other research areas.[7]

-

Enhanced Method Robustness: Analytical methods employing deuterated standards are generally more robust and less susceptible to day-to-day variations in instrument performance.[7]

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[8][9]

Data Presentation: Performance of Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is well-documented. The following tables summarize quantitative data from various studies, highlighting the improved performance in terms of accuracy, precision, and mitigation of matrix effects.

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Key Findings & References |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Can be > ±20% | Deuterated standards provide tighter control over accuracy.[10] |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Can be > 20% | Significantly improved precision with deuterated standards.[10] |

| Matrix Effect (% CV) | < 10% | > 20% | Better compensation for inter-subject variability in matrix effects.[10] |

| Recovery (% CV) | Consistent and reproducible (< 15%) | Variable | More consistent recovery across different samples.[10] |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Table 2: Impact of Internal Standard Choice on Assay Precision for Immunosuppressants in Whole Blood [8]

| Analyte | Internal Standard Type | Mean Concentration (ng/mL) | Precision (% CV) |

| Tacrolimus | Deuterated (Tacrolimus-d3) | 9.8 | 3.5 |

| Analogue (Ascomycin) | 10.1 | 7.8 | |

| Sirolimus | Deuterated (Sirolimus-d3) | 10.2 | 4.1 |

| Analogue (Everolimus) | 9.7 | 8.5 |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated standards in quantitative analysis.

Protocol 1: General Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using LC-MS/MS and a deuterated internal standard.

1. Preparation of Stock and Working Solutions [1]

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with the appropriate solvent. These solutions will be used to create the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and consistent signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.

2. Sample Preparation (Protein Precipitation) [4]

-

Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A suitable gradient to ensure the analyte and internal standard co-elute and are separated from matrix interferences.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

4. Data Analysis

-

Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard in the chromatograms.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Synthesis of a Deuterated Standard (Example: Deuterated 1-Phenylethanol)[8]

This protocol details the synthesis of a deuterated compound via reduction.

Materials:

-

Acetophenone

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d₄ (CD₃OD)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve acetophenone (1.0 mmol) in CD₃OD (5 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add NaBD₄ (1.2 mmol) in small portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield deuterated 1-phenylethanol.

-

Confirm the extent of deuteration using ¹H NMR and mass spectrometry.

Protocol 3: Quality Control - Assessment of Isotopic Purity

High isotopic purity (ideally ≥98%) is critical for accurate quantification.[5]

Objective: To determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).

Procedure:

-

Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.

-

HRMS Analysis: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated standard and the corresponding peak for the unlabeled analyte.

-

Integrate the peak areas for all isotopic variants.

-

Calculate the isotopic purity as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all isotopic species.

-

Mandatory Visualization

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Conclusion

The use of deuterated internal standards represents a cornerstone of high-quality quantitative analysis in mass spectrometry.[2] Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for the inherent variability associated with complex samples and instrumental analysis.[1][5] While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analogue, the significant improvements in data accuracy, precision, and overall method robustness justify their position as the gold standard in the field.[10] For researchers, scientists, and drug development professionals, the proper implementation of deuterated standards is a critical step towards generating high-quality, defensible data that can confidently support key decisions in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. tn-sanso.co.jp [tn-sanso.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gentechscientific.com [gentechscientific.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to Dimethyl Adipate-d8

This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of Dimethyl Adipate-d8, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is the deuterated form of dimethyl adipate, an organic compound used as a plasticizer, solvent, and chemical intermediate.[1][2] The incorporation of deuterium, a stable heavy isotope of hydrogen, makes it a valuable tool in various research applications, particularly as a tracer for quantification in drug development processes.[1][3]

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆D₈O₄ | [3][4] |

| Molecular Weight | 182.24 g/mol | [3][4] |

| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate | [5] |

| CAS Number | 52089-64-2 | [4] |

| Appearance | Colorless to light yellow liquid | |

| SMILES | [2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | [4][5] |

Experimental Protocols

The synthesis of dimethyl adipate and its deuterated isotopologue can be achieved through several methods. A common and well-documented laboratory-scale protocol is the esterification of adipic acid with methanol. While the following protocol is for the non-deuterated compound, the synthesis of the d8 variant would involve the use of deuterated adipic acid (adipic acid-d8) and/or deuterated methanol (methanol-d4), depending on the desired labeling pattern.

This protocol describes the synthesis of dimethyl adipate by the esterification of adipic acid and methanol, catalyzed by immobilized Candida antarctica lipase B.[6]

Materials:

-

Adipic acid (or adipic acid-d8 for the deuterated variant)

-

Methanol

-

Immobilized Candida antarctica lipase B

-

Stainless steel pressure microreactor

-

Aluminum oxide (Al₂O₃) for filtration

-

Distillation apparatus

Procedure:

-

Charge a 17 mL stainless steel pressure microreactor with 5 wt% of zeolite NaY-Bf, 100 mmol of adipic acid, and 300-400 mmol of dimethyl carbonate.[6]

-

Hermetically seal the reactor.

-

Heat the reaction mixture to 180-200°C for 5 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Open the reactor and filter the reaction mixture through a bed of Al₂O₃.

-

Distill off the unreacted dimethyl carbonate.

-

The remaining residue can be further purified by distillation under atmospheric pressure or in a vacuum, or by crystallization from ethanol to yield dimethyl adipate.

Applications and Workflows

This compound is primarily utilized as an internal standard for quantitative analyses using techniques such as NMR, GC-MS, or LC-MS.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs, making it a subject of interest in drug development.[1][3]

The following diagram illustrates a generalized workflow for the synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate, a greener alternative to traditional petroleum-based methods.[7][8]

Caption: Synthesis pathway of Dimethyl Adipate from Cyclopentanone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemcd.com [chemcd.com]

- 5. Dimethyl hexanedioate-d8 | C8H14O4 | CID 12409296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Dimethyl Adipate-d8 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the procurement, properties, and applications of Dimethyl adipate-d8. This deuterated internal standard is a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods used in drug development and metabolism studies.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The table below summarizes the typical product specifications from prominent vendors to aid in the selection of a suitable product for your research needs.

| Supplier | Catalog Number | Purity/Assay | Isotopic Enrichment | Molecular Formula | CAS Number |

| MedChemExpress | HY-W015301S2 | 98.0% | Not specified | C₈H₆D₈O₄ | 52089-64-2 |

| CDN Isotopes | D-6814 | Not specified | 99 atom % D | CH₃OOC(CD₂)₄COOCH₃ | 52089-64-2 |

Note: Specifications may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the physical and chemical properties of its non-deuterated counterpart, Dimethyl adipate, provide a reliable reference. The primary difference will be a slightly higher molecular weight for the deuterated compound.

| Property | Value (for non-deuterated Dimethyl adipate) |

| Appearance | Colorless liquid |

| Molecular Weight | 174.19 g/mol |

| Boiling Point | 109-110 °C at 14 mmHg |

| Melting Point | 8 °C |

| Density | 1.062 g/mL at 20 °C |

| Refractive Index | n20/D 1.428 |

| Solubility | Soluble in alcohol and ether; immiscible with water. |

| Storage | Store at -20°C for long-term stability.[1] |

Applications in Research and Drug Development

This compound is primarily utilized as an internal standard in quantitative analysis using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated standard is considered the gold standard for quantitative analysis of organic micropollutants.[2]

The key advantages of using a deuterated internal standard like this compound include:

-

Compensation for Analyte Loss: It accounts for the loss of the target analyte during sample preparation, extraction, and cleanup.[2]

-

Correction for Matrix Effects: It helps to correct for matrix-induced signal suppression or enhancement in the analytical instrument.[2]

-

Improved Accuracy and Precision: The co-elution of the deuterated standard with the analyte of interest minimizes measurement errors that could result from ion suppression or enhancement.

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analogous non-deuterated analyte in a sample matrix. This protocol is based on established methods for using deuterated internal standards in GC-MS analysis.[2][3]

Materials

-

This compound (Internal Standard)

-

Analyte of interest (non-deuterated Dimethyl adipate or similar compound)

-

Sample matrix (e.g., plasma, tissue homogenate, environmental sample)

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking known amounts of the non-deuterated analyte into a blank matrix, each containing a constant, known amount of the this compound internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the experimental sample, add a precise amount of the this compound internal standard stock solution.

-

Perform a liquid-liquid extraction of the spiked sample using an appropriate organic solvent.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume suitable for GC-MS analysis.

-

-

GC-MS Analysis:

-